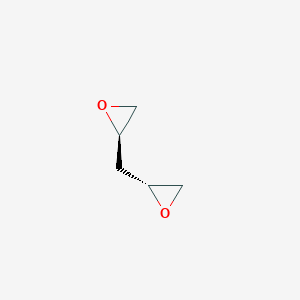
(R,R)-1,2,4,5-Diepoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2R)-oxirane-2-yl]methane: is an organic compound with the molecular formula C5H8O2. It is also known as 2,2’-Methylenebis[(2R)-oxirane]. This compound features two oxirane (epoxide) rings attached to a central methane carbon. The presence of these reactive oxirane rings makes it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to synthesize Bis[(2R)-oxirane-2-yl]methane involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide product.
Cyclization Reactions: Another method involves the cyclization of diols using acidic or basic catalysts. This method can be used to form the oxirane rings from the corresponding diol precursors.
Industrial Production Methods: Industrial production of Bis[(2R)-oxirane-2-yl]methane often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[(2R)-oxirane-2-yl]methane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products:
Oxidation: Oxidized epoxides, diols
Reduction: Diols
Substitution: Substituted epoxides
Applications De Recherche Scientifique
Key Applications:
-
Synthesis of Chiral Building Blocks:
- The compound has been utilized in the synthesis of chiral bicyclo[4.3.1]phosphate triester building blocks, which are essential for developing new synthetic methodologies .
- It has also been leveraged in the total synthesis of complex natural products such as bryostatin derivatives and other biologically active compounds .
- Double Addition Strategies:
Case Study 1: Total Synthesis of Roflamycoin
The synthesis of 17-deoxyroflamycoin involved the use of this compound as an intermediate. The process demonstrated the effectiveness of double addition strategies to achieve high yields of desired products through well-defined reaction conditions .
Case Study 2: Synthesis of Cyclopentenones
In another application, this compound was used to produce enantioenriched cyclopentenones via Grubbs' ring-closing metathesis (RCM). This method allowed for efficient access to complex scaffolds that are prevalent in biologically active molecules .
Comparative Data Table
| Application Area | Description | Yield/Outcome |
|---|---|---|
| Chiral Building Blocks | Used in synthesizing chiral phosphate triesters for organic synthesis | High yield |
| Total Synthesis | Key intermediate in the synthesis of bryostatin and roflamycoin | Effective methodology |
| Double Addition Strategies | Employed in synthesizing bis-homoallylic diols using vinylmagnesium bromide | 90% yield |
| Cyclopentenone Synthesis | Facilitated RCM to create enantioenriched cyclopentenones | 92–94% yield |
Mécanisme D'action
The mechanism of action of Bis[(2R)-oxirane-2-yl]methane primarily involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
Bis(indolyl)methane: This compound features two indole rings attached to a central methane carbon. It is used in various biological and medicinal applications.
Bis(pyrazolyl)methane: This compound contains two pyrazole rings attached to a central methane carbon. It has applications in coordination chemistry and as a ligand in catalysis.
Uniqueness: Bis[(2R)-oxirane-2-yl]methane is unique due to the presence of two reactive oxirane rings, which makes it highly versatile in various chemical reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles sets it apart from other similar compounds.
Propriétés
Numéro CAS |
109905-51-3 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-oxiran-2-yl]methyl]oxirane |
InChI |
InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
HCPAOTGVQASBMP-RFZPGFLSSA-N |
SMILES |
C1C(O1)CC2CO2 |
SMILES isomérique |
C1[C@H](O1)C[C@@H]2CO2 |
SMILES canonique |
C1C(O1)CC2CO2 |
Synonymes |
(R,R)-1,2,4,5-Diepoxypentane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















